N6-methoxy-2-phenylethynyladenosine
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Overview
Description
N6-methoxy-2-phenylethynyladenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly notable for its high affinity and selectivity for the A3 adenosine receptor, making it a valuable tool in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-methoxy-2-phenylethynyladenosine typically involves the substitution of the N6 and 2 positions of adenosineThe N6 position is then methoxylated using appropriate reagents under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N6-methoxy-2-phenylethynyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenylethynyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized adenosine derivatives.
Scientific Research Applications
N6-methoxy-2-phenylethynyladenosine has several scientific research applications, including:
Chemistry: It is used as a ligand in studying the binding properties and selectivity of adenosine receptors.
Biology: The compound is employed in research on cellular signaling pathways and receptor-mediated processes.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmacological agents and diagnostic tools.
Mechanism of Action
N6-methoxy-2-phenylethynyladenosine exerts its effects primarily through its interaction with the A3 adenosine receptor. Upon binding to this receptor, the compound modulates various intracellular signaling pathways, including the inhibition of adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP). This, in turn, affects numerous downstream processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
2-phenylethynyladenosine: Another derivative of adenosine with a phenylethynyl group at the 2 position.
N6-methyladenosine: A methylated form of adenosine with different biological properties.
N6-methyl-2-phenylethynyladenosine: A compound similar to N6-methoxy-2-phenylethynyladenosine but with a methyl group instead of a methoxy group at the N6 position.
Uniqueness: this compound is unique due to its high selectivity and affinity for the A3 adenosine receptor, which distinguishes it from other adenosine derivatives. This selectivity makes it a potent and valuable tool for studying the specific functions and therapeutic potential of the A3 receptor .
Properties
Molecular Formula |
C19H19N5O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-(2-phenylethynyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H19N5O5/c1-28-23-17-14-18(22-13(21-17)8-7-11-5-3-2-4-6-11)24(10-20-14)19-16(27)15(26)12(9-25)29-19/h2-6,10,12,15-16,19,25-27H,9H2,1H3,(H,21,22,23)/t12-,15+,16+,19+/m0/s1 |
InChI Key |
GWYJBOYUQUUQGN-GCUGWZBJSA-N |
Isomeric SMILES |
CONC1=C2C(=NC(=N1)C#CC3=CC=CC=C3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@@H](O4)CO)O)O |
Canonical SMILES |
CONC1=C2C(=NC(=N1)C#CC3=CC=CC=C3)N(C=N2)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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